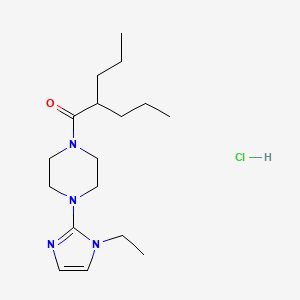
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-propylpentan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-propylpentan-1-one hydrochloride is a useful research compound. Its molecular formula is C17H31ClN4O and its molecular weight is 342.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-propylpentan-1-one hydrochloride is a synthetic organic molecule with a complex structure that suggests potential pharmacological applications. This article explores its biological activity, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features:
- Imidazole moiety : Known for its role in influencing neurotransmitter systems.
- Piperazine ring : Associated with various pharmacological activities, including interactions with serotonin and dopamine receptors.
- Propylpentanone structure : Contributes to the overall hydrophobicity and potential bioactivity of the molecule.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, including:
- Neurotransmitter receptors : Potential modulation of serotonin and dopamine pathways.
- Enzymatic inhibition : Possible inhibition of enzymes involved in inflammatory processes.
Key Pathways
The compound may influence critical signaling pathways such as:
- NF-kB pathway : Involved in immune response and inflammation.
- MAPK/ERK pathway : Associated with cell proliferation and survival.
Biological Activity
Research indicates that compounds with structural similarities often exhibit significant biological effects. The following table summarizes findings related to this compound's biological activity compared to similar compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Imidazole, piperazine | Antitumor, neuropharmacological | Multifunctional pharmacophore |
| Sulfapyridine | Sulfonamide structure | Antimicrobial | Used in inflammatory bowel disease |
| Imipramine | Piperazine ring, tricyclic structure | Antidepressant | Known for serotonin reuptake inhibition |
In Vitro Studies
Preliminary studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, in assays measuring cell viability, concentrations of the compound demonstrated significant reductions in proliferation rates in breast and lung cancer cell lines.
Case Studies
A notable study involved the administration of the compound in animal models of anxiety and depression. Results indicated a reduction in anxiety-like behaviors, suggesting potential use as an anxiolytic agent. The mechanism was linked to enhanced serotonergic activity.
Comparative Analysis
Comparative studies with other imidazole and piperazine derivatives reveal that this compound has a unique profile due to its combination of functional groups. This uniqueness may confer advantages in terms of receptor selectivity and potency.
Propriétés
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-propylpentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O.ClH/c1-4-7-15(8-5-2)16(22)20-11-13-21(14-12-20)17-18-9-10-19(17)6-3;/h9-10,15H,4-8,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQVVSCYYNXGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=CN2CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














